molecular formula C19H32O2 B1664121 5alpha-Androstan-3beta,17beta-diol CAS No. 571-20-0

5alpha-Androstan-3beta,17beta-diol

Cat. No.: B1664121
CAS No.: 571-20-0
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-YSZCXEEOSA-N
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Mechanism of Action

5alpha-Androstane-3beta,17beta-diol acts as an agonist of the estrogen receptor beta (ERbeta) in humans . It has been shown to inhibit the hypothalamo-pituitary-adrenal response to stress by acting through estrogen receptor beta-expressing neurons in the hypothalamus . It also inhibits cell migration of prostate cancer cells through the activation of the ERbeta signaling .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Studies suggest a novel and important role of 5alpha-Androstane-3beta,17beta-diol in the regulation of the hypothalamo-pituitary-adrenal axis . It has been suggested that testosterone inhibits hypothalamo-pituitary-adrenal reactivity by metabolizing to 5alpha-androstane-3beta,17beta-diol, a compound that binds ERbeta and regulates oxytocin-containing neurons of the paraventricular nucleus . These findings suggest a re-evaluation of studies examining pathways for androgen receptor signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Alpha-Androstane-3-Beta,17beta-Diol typically involves the reduction of dihydrotestosterone. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions .

Industrial Production Methods: Industrial production of 5-Alpha-Androstane-3-Beta,17beta-Diol often involves the biotransformation of steroids using microbial cultures. Specific strains of bacteria or fungi are employed to convert precursor steroids into the desired product through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Ketones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esters and ethers.

Comparison with Similar Compounds

Uniqueness: 5-Alpha-Androstane-3-Beta,17beta-Diol is unique in its selective binding to estrogen receptor beta and its lack of affinity for the androgen receptor. This selective binding confers specific physiological effects that are distinct from other androgens .

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-YSZCXEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022379
Record name 3beta,17beta-Androstanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Androstane-3beta,17beta-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3 mg/mL
Record name 5alpha-Androstane-3beta,17beta-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

571-20-0
Record name 5α-Androstane-3β,17β-diol
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Record name 5alpha-Androstane-3beta,17beta-diol
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Record name 5-Alpha-Androstane-3-Beta,17beta-Diol
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Record name 571-20-0
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Record name 3beta,17beta-Androstanediol
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Record name 5-α-androstane-3-β,17-β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.487
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Record name 3.BETA.-ANDROSTANEDIOL
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Record name 5alpha-Androstane-3beta,17beta-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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